molecular formula C18H26FNO3S B2676270 3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one CAS No. 2097872-36-9

3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one

Cat. No.: B2676270
CAS No.: 2097872-36-9
M. Wt: 355.47
InChI Key: DMIJJPCPQMFQIJ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one is a synthetic organic compound that features a fluorophenyl group, a piperidine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the propanone moiety. Common reagents might include fluorobenzene derivatives, piperidine, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propanone moiety.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

Biology

Biologically, it might be investigated for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

Medicine

In medicine, compounds with similar structures are often explored for their therapeutic potential, including as analgesics, anti-inflammatory agents, or central nervous system (CNS) modulators.

Industry

Industrially, it could be used in the development of specialty chemicals, materials science, or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-1-piperidin-1-ylpropan-1-one
  • 3-(2-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one

Uniqueness

The presence of the fluorophenyl group and the sulfonyl piperidine moiety might confer unique properties, such as increased lipophilicity, metabolic stability, or specific binding affinity to biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO3S/c1-14(2)13-24(22,23)16-7-5-11-20(12-16)18(21)10-9-15-6-3-4-8-17(15)19/h3-4,6,8,14,16H,5,7,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIJJPCPQMFQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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